molecular formula C26H22N2O4S B3883716 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 5732-95-6

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3883716
CAS No.: 5732-95-6
M. Wt: 458.5 g/mol
InChI Key: VFGAMFFHDCEDNU-UHFFFAOYSA-N
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Description

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a combination of aromatic rings, a sulfanylidene group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanylidene group: This step involves the reaction of the diazinane ring with sulfur-containing reagents such as thiourea or sulfur dichloride.

    Attachment of the aromatic rings: The aromatic rings can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the methoxyphenylmethylidene group: This step involves the condensation of the appropriate aldehyde with the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfanylidene group, converting it to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions like reflux or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, the compound is used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-thioxo-1,3-diazinane-4,6-dione
  • 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-oxo-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

5732-95-6

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H22N2O4S/c1-16-4-9-19(10-5-16)27-24(30)21(14-18-8-13-22(29)23(15-18)32-3)25(31)28(26(27)33)20-11-6-17(2)7-12-20/h4-15,29H,1-3H3

InChI Key

VFGAMFFHDCEDNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)N(C2=S)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)N(C2=S)C4=CC=C(C=C4)C

Origin of Product

United States

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